molecular formula C14H12ClFN2S B5848132 N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B5848132
M. Wt: 294.8 g/mol
InChI Key: IXBMSFBKMUPLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea, also known as CMF, is a chemical compound that has been widely researched due to its potential applications in various fields. CMF is a thiourea derivative that has shown promising results in scientific research regarding its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has also been shown to interact with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea can inhibit the growth of cancer cells, induce apoptosis, and decrease cell migration and invasion. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea is its potential use as a cancer treatment. N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. One limitation of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea research. One area of interest is the development of new N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea derivatives with improved efficacy and safety profiles. Another area of research is the investigation of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea for cancer treatment.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea involves the reaction of 3-chloro-2-methylbenzenamine with 2-fluorobenzoyl isothiocyanate in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea as a white solid, which can be purified and used for further research.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been studied extensively for its potential use in cancer treatment. Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(3-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c1-9-10(15)5-4-8-12(9)17-14(19)18-13-7-3-2-6-11(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBMSFBKMUPLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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